Ethyl 4-(2-oxopropyl)benzoate
Overview
Description
Ethyl 4-(2-oxopropyl)benzoate is an organic compound with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol . It is a derivative of benzoic acid, where the ethyl ester is substituted with a 2-oxopropyl group at the para position. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Scientific Research Applications
Ethyl 4-(2-oxopropyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers, resins, and other materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-(2-oxopropyl)benzoate can be synthesized through several methods. One common method involves the esterification of 4-(2-oxopropyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(2-oxopropyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products:
Oxidation: 4-(2-oxopropyl)benzoic acid.
Reduction: Ethyl 4-(2-hydroxypropyl)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Mechanism of Action
The mechanism of action of ethyl 4-(2-oxopropyl)benzoate involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that convert the ketone group to a carboxylic acid. In reduction reactions, the compound accepts electrons from reducing agents to form an alcohol. The specific pathways and molecular targets depend on the type of reaction and the conditions used.
Comparison with Similar Compounds
Ethyl 4-(2-oxopropyl)benzoate can be compared with other similar compounds such as:
Ethyl benzoate: Lacks the 2-oxopropyl group and has different reactivity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
4-(2-oxopropyl)benzoic acid: The carboxylic acid form of the compound.
Uniqueness: this compound is unique due to the presence of both an ester and a ketone group, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields of research and industry.
Properties
IUPAC Name |
ethyl 4-(2-oxopropyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-15-12(14)11-6-4-10(5-7-11)8-9(2)13/h4-7H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNSZJDYXNBUEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602812 | |
Record name | Ethyl 4-(2-oxopropyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73013-51-1 | |
Record name | Ethyl 4-(2-oxopropyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73013-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(2-oxopropyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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